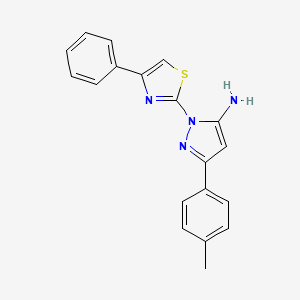
2-Amino-4,4A-dihydro-3H-phenoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4,4A-dihydro-3H-phenoxazin-3-one is a phenoxazine derivative known for its diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4A-dihydro-3H-phenoxazin-3-one typically involves the reaction of 2-amino-5-methylphenol with bovine hemoglobin . The reaction conditions include mild reduction processes, often leading to the formation of the tricyclic structure of the compound . Full analysis by mass spectrometry, NMR spectroscopy, and single-crystal X-ray structure analysis confirms the product’s structure .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar routes as laboratory methods, with potential scaling up using optimized reaction conditions and catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4,4A-dihydro-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Mild reduction processes are used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving its amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the compound, which can have different biological and chemical properties.
Applications De Recherche Scientifique
2-Amino-4,4A-dihydro-3H-phenoxazin-3-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Amino-4,4A-dihydro-3H-phenoxazin-3-one involves its interaction with cellular components, leading to the induction of apoptosis and necrosis in cancer cells . The compound causes phosphatidylserine externalization and propidium iodide permeability, suggesting mixed types of cell death . The molecular targets and pathways involved include the modulation of cell viability and induction of DNA damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminophenoxazine-3-one: This compound also exhibits significant biological activity, including a rapid and dose-dependent decrease in intracellular pH in cancer cells.
Actinomycin D: Contains a phenoxazine moiety and functions as both an antibiotic and anticancer agent.
Uniqueness
2-Amino-4,4A-dihydro-3H-phenoxazin-3-one is unique due to its specific tricyclic structure and the combination of biological activities it exhibits, including antitumor, antiviral, and immunosuppressive properties .
Propriétés
Numéro CAS |
927803-99-4 |
|---|---|
Formule moléculaire |
C12H10N2O2 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
2-amino-4,4a-dihydrophenoxazin-3-one |
InChI |
InChI=1S/C12H10N2O2/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-5,12H,6,13H2 |
Clé InChI |
SEKIHKGMIWNOJB-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(=NC3=CC=CC=C3O2)C=C(C1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


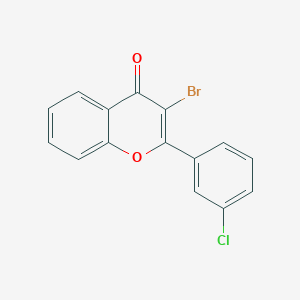
![Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate](/img/structure/B14175834.png)
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate](/img/structure/B14175840.png)

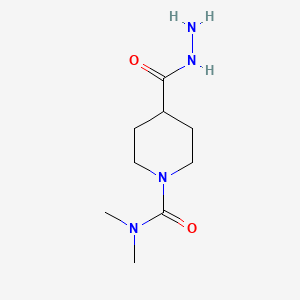

![4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide](/img/structure/B14175852.png)
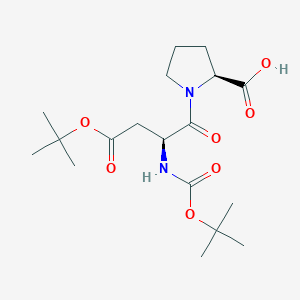
![4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-](/img/structure/B14175866.png)
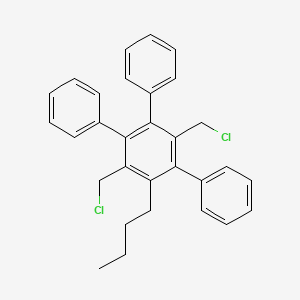
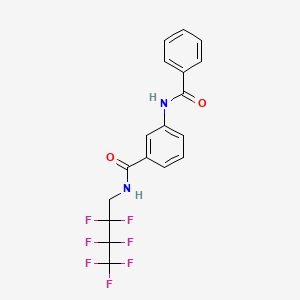

![1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one](/img/structure/B14175906.png)
